molecular formula C17H16O3 B8447290 6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one

6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one

Cat. No. B8447290
M. Wt: 268.31 g/mol
InChI Key: AFSZRUVIZQDDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2,2-dimethyl-6-phenylmethoxy-1-benzofuran-3-one

InChI

InChI=1S/C17H16O3/c1-17(2)16(18)14-9-8-13(10-15(14)20-17)19-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

AFSZRUVIZQDDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(benzyloxy)benzofuran-3(2H)-one (Adams, J. L., et al., J. Med. Chem. (1996), 39(26):5035-46) (1.60 g, 6.67 mmol) in DMF (50.0 mL) were added sodium hydride (0.59 g, 14.7 mmol) and iodomethane (1.46 mL, 23.3 mmol) at 0° C. The reaction mixture was stirred at ambient temperature for 16 h and quenched with saturated ammonium chloride (50.0 mL). The aqueous mixture was extracted with ethyl acetate (3×50.0 mL). The combined organic layers was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/10) to give the title compound (0.85 g, 47%): 1H NMR (300 MHz, CDCl3) δ 7.55 (d, 1H), 7.44-7.30 (m, 5H), 6.69 (dd, 1H), 6.54 (d, 1H), 5.10 (s, 2H), 1.43 (s, 6H); MS (ES+) m/z 269.5 (M+1).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.